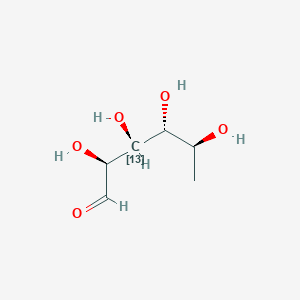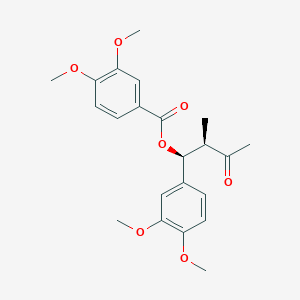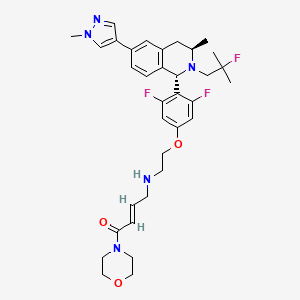
(-)-Fucose-13C-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Fucose-13C-2: is a monosaccharide, specifically a deoxyhexose, which is a type of sugar molecule. It is an isotopically labeled compound where the carbon-13 isotope is incorporated into the fucose molecule. This labeling is useful in various scientific studies, particularly in tracing metabolic pathways and understanding the behavior of fucose in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Fucose-13C-2 typically involves the incorporation of the carbon-13 isotope into the fucose molecule. This can be achieved through various synthetic routes, including chemical synthesis and enzymatic methods. The chemical synthesis route often involves the use of labeled precursors, such as carbon-13 labeled glucose, which is then converted into fucose through a series of chemical reactions. The reaction conditions usually require specific catalysts and controlled environments to ensure the incorporation of the isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized to maximize yield and purity, often involving multiple purification steps. The use of advanced technologies, such as chromatography and mass spectrometry, ensures the accurate incorporation of the carbon-13 isotope and the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (-)-Fucose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and interactions of fucose in biological systems.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions typically involve acidic or basic environments to facilitate the oxidation process.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction conditions often require anhydrous solvents and controlled temperatures.
Substitution: Substitution reactions involve reagents such as halogens or nucleophiles. The conditions vary depending on the specific substitution reaction being performed.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can produce fucose derivatives with additional oxygen-containing functional groups, while reduction can yield deoxyfucose compounds.
Scientific Research Applications
Chemistry: In chemistry, (-)-Fucose-13C-2 is used as a tracer to study the metabolic pathways of fucose. The incorporation of the carbon-13 isotope allows researchers to track the movement and transformation of fucose in various chemical reactions.
Biology: In biological research, this compound is used to study glycosylation processes, where fucose is added to proteins and lipids. This is crucial for understanding cell signaling, immune responses, and other biological functions.
Medicine: In medicine, this compound is used in diagnostic imaging and metabolic studies. The labeled compound helps in tracing the distribution and metabolism of fucose in the body, aiding in the diagnosis and study of various diseases.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and in quality control processes. The compound’s isotopic labeling helps in ensuring the accuracy and consistency of pharmaceutical products.
Mechanism of Action
The mechanism of action of (-)-Fucose-13C-2 involves its incorporation into metabolic pathways where fucose is utilized. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the molecular targets and pathways involved in fucose metabolism. This includes the glycosylation of proteins and lipids, which is essential for various cellular functions.
Comparison with Similar Compounds
L-Fucose: A naturally occurring deoxyhexose that is structurally similar to (-)-Fucose-13C-2 but without the carbon-13 isotope.
D-Fucose: An enantiomer of L-Fucose, differing in the spatial arrangement of atoms.
2-Deoxy-D-Galactose: Another deoxyhexose with a similar structure but different functional groups.
Uniqueness: this compound is unique due to the incorporation of the carbon-13 isotope, which allows for detailed tracing and analysis in scientific studies. This isotopic labeling provides a distinct advantage in research applications, enabling precise monitoring of metabolic pathways and interactions.
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i6+1 |
InChI Key |
PNNNRSAQSRJVSB-GFDIWXKRSA-N |
Isomeric SMILES |
C[C@@H]([C@H]([13C@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)


![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)






